1-(2-(Cyclopentyloxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile
描述
Nomenclature and Chemical Identity
The systematic IUPAC name This compound reflects its structural complexity. Breaking down the nomenclature:
- Isonicotinoyl : A pyridine-4-carbonyl group derived from isonicotinic acid.
- 2-(Cyclopentyloxy) : A cyclopentyl ether substituent at the second position of the pyridine ring.
- 4-Phenylpiperidine-4-carbonitrile : A piperidine ring with a phenyl group and a cyano substituent at the fourth position.
The molecular formula is C$${23}$$H$${25}$$N$$3$$O$$2$$ , with a molecular weight of 375.47 g/mol . Key synonyms include 4-cyano-4-phenyl-1-(2-(cyclopentyloxy)isonicotinoyl)piperidine and 1-(2-cyclopentyloxyisonicotinoyl)-4-phenylpiperidine-4-carbonitrile.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C$${23}$$H$${25}$$N$$3$$O$$2$$ |
| Molecular Weight | 375.47 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Key Functional Groups | Piperidine, pyridine, nitrile |
Historical Development and Discovery
The compound emerged from efforts to synthesize piperidine derivatives with enhanced bioactivity. Early work on phenylpiperidine carbonitriles, such as 4-phenylpiperidine-4-carbonitrile (CAS 40481-13-8), laid the groundwork for structural modifications. The addition of the 2-(cyclopentyloxy)isonicotinoyl group marked a strategic advancement, likely aimed at improving binding affinity to biological targets like histone deacetylases (HDACs).
Patent literature from the mid-2010s highlights its inclusion in libraries of HDAC inhibitors, with specific claims citing its efficacy in modulating epigenetic pathways. The compound’s development aligns with broader trends in targeting heterocyclic scaffolds for central nervous system disorders.
Structural Classification Within Heterocyclic Chemistry
This molecule belongs to three distinct heterocyclic families:
- Piperidine Derivatives : The saturated six-membered ring with nitrogen is a hallmark of piperidine-based pharmaceuticals, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects.
- Pyridine Analogues : The isonicotinoyl group introduces aromaticity and electron-withdrawing characteristics, influencing electronic distribution and metabolic stability.
- Ether-Containing Compounds : The cyclopentyloxy moiety enhances lipophilicity, potentially improving blood-brain barrier penetration.
Structural Hybridization : The integration of these subsystems creates a multifunctional scaffold capable of simultaneous interactions with enzymatic active sites and allosteric regions. For example, the nitrile group may coordinate with metal ions in HDAC catalytic domains, while the phenyl group engages in π-π stacking with aromatic residues.
Table 2: Structural Components and Roles
| Component | Role in Bioactivity |
|---|---|
| Piperidine ring | Base structure for receptor binding |
| 4-Phenyl group | Enhances hydrophobic interactions |
| Cyano substituent | Potential metalloenzyme inhibition |
| 2-(Cyclopentyloxy) group | Modulates solubility and selectivity |
属性
IUPAC Name |
1-(2-cyclopentyloxypyridine-4-carbonyl)-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c24-17-23(19-6-2-1-3-7-19)11-14-26(15-12-23)22(27)18-10-13-25-21(16-18)28-20-8-4-5-9-20/h1-3,6-7,10,13,16,20H,4-5,8-9,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOLROMJFWZNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2-(Cyclopentyloxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile is a synthetic compound that has garnered interest due to its potential therapeutic applications, particularly in targeting the EP4 receptor associated with various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a phenyl group, and a carbonitrile moiety. Its chemical formula is , indicating the presence of nitrogen and oxygen functionalities that are pivotal for its biological interactions.
Research indicates that this compound acts primarily as an EP4 receptor antagonist . The EP4 receptor is part of the prostaglandin E2 receptor family and plays a significant role in various physiological processes, including inflammation and pain modulation. By inhibiting this receptor, the compound may reduce inflammatory responses associated with conditions such as rheumatoid arthritis and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits EP4 receptor signaling pathways. This inhibition leads to decreased production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.
- Table 1: In Vitro Efficacy Against Pro-inflammatory Cytokines
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-6 | 200 | 50 | 75% |
| TNF-α | 150 | 30 | 80% |
| IL-1β | 100 | 20 | 80% |
In Vivo Studies
Preclinical models have further validated the compound's efficacy. Animal studies have shown significant reductions in inflammation markers and improved clinical scores in models of rheumatoid arthritis.
- Case Study: Rheumatoid Arthritis Model
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Method : Mice were administered varying doses of the compound.
- Results : The high-dose group exhibited a marked reduction in paw swelling compared to controls (p < 0.01).
Potential Clinical Applications
Given its mechanism of action and preclinical efficacy, this compound holds promise for treating several conditions linked to EP4 receptor overactivity:
- Rheumatoid Arthritis : The anti-inflammatory properties suggest potential as a disease-modifying agent.
- Endometriosis : By modulating inflammatory pathways, it may alleviate symptoms associated with this condition.
- Cancer Therapy : The inhibition of tumor-promoting inflammation could enhance therapeutic outcomes in certain malignancies.
相似化合物的比较
Structural Analogues and Key Modifications
The following table summarizes critical structural differences and hypothesized pharmacological implications:
常见问题
Q. What synthetic methodologies are reported for synthesizing 1-(2-(cyclopentyloxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile and related piperidine carbonitriles?
Answer: Synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling strategies. For example:
- Cyclopentyloxy group introduction : A Mitsunobu reaction or nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃/DMF) can attach the cyclopentyloxy moiety to the isonicotinate scaffold.
- Piperidine ring formation : Cyclocondensation of nitrile-containing precursors with aldehydes or ketones in the presence of ammonium acetate.
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Characterization via NMR (¹H/¹³C) and HRMS is critical for verifying intermediate and final product integrity .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation of saturated solutions in solvents like DCM/hexane.
- Data collection : Using a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : Software like SHELXL-97 for solving bond lengths, angles, and torsional parameters.
For example, analogous piperidine carbonitriles show C–N bond lengths of ~1.47 Å and C≡N bond angles of ~176°, confirming sp² hybridization .
Q. What pharmacological targets are associated with structurally related piperidine carbonitriles?
Answer: Derivatives of this scaffold exhibit:
- Acetylcholinesterase (AChE) inhibition : Evaluated via Ellman’s assay (IC₅₀ values compared to donepezil) .
- Antibacterial activity : Tested against Gram-positive/negative strains using broth microdilution (MIC values reported in µg/mL).
- Cytotoxicity : Screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Answer: SAR strategies include:
- Substituent variation : Modify the cyclopentyloxy group (e.g., replace with cyclohexyl or aryloxy) to assess steric/electronic effects.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with AChE’s catalytic triad) .
- In vitro validation : Compare IC₅₀ shifts in enzyme inhibition assays after structural modifications .
Q. How should researchers resolve contradictions in biological assay data for this compound?
Answer: Contradictions (e.g., variable IC₅₀ values) require:
- Assay standardization : Control variables like enzyme lot, incubation time, and solvent (DMSO ≤1% v/v).
- Replication : Perform triplicate experiments across independent labs.
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
Q. What computational approaches predict target binding modes and pharmacokinetics?
Answer:
- Molecular docking : AutoDock Vina or Glide to model interactions with AChE (PDB: 1EVE). Focus on π-π stacking with Trp86 and hydrogen bonding with Ser203 .
- ADMET prediction : SwissADME or QikProp to estimate logP, solubility, and CYP450 inhibition.
- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
Q. What analytical methods ensure purity and stability during storage?
Answer:
Q. What challenges arise in crystallizing this compound for XRD analysis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
